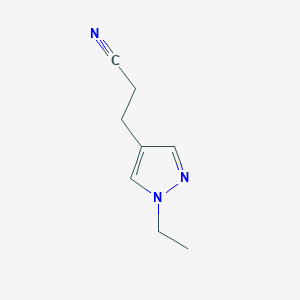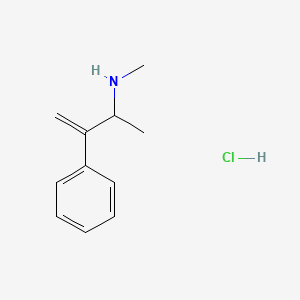
1-Amino-3-(4-ethylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-ethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-ethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic approaches due to their efficiency and sustainability. These methods often employ transaminases, amine dehydrogenases, or imine reductases to achieve the desired enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-3-(4-ethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases and dehydrogenases, leading to the formation of various biologically active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethylphenyl group.
2-Amino-3-(1h-Indol-3-Yl)-Propan-1-Ol: Another amino alcohol with an indole moiety instead of the ethylphenyl group
Uniqueness
1-Amino-3-(4-ethylphenyl)propan-2-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in the synthesis of complex pharmaceutical compounds .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-amino-3-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(13)8-12/h3-6,11,13H,2,7-8,12H2,1H3 |
Clave InChI |
JBHWVHHQBFXXBN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


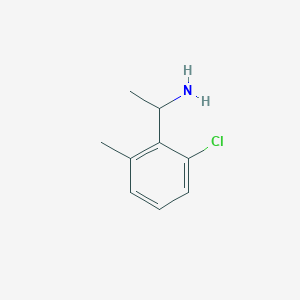
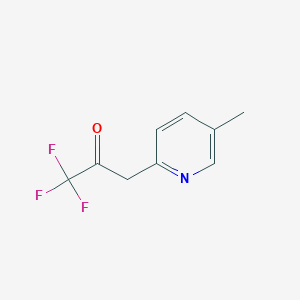
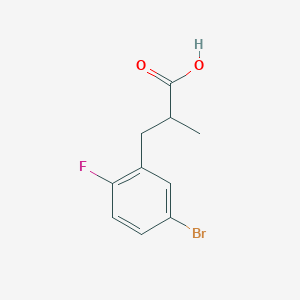

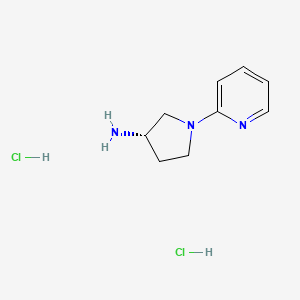
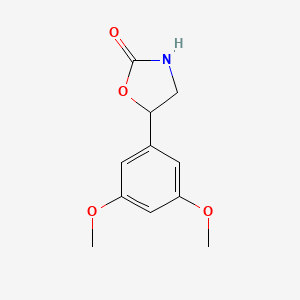
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
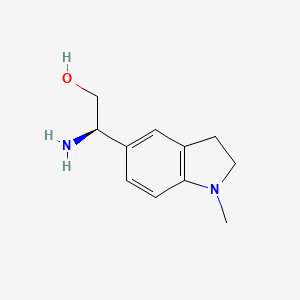
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

